molecular formula C13H19FN2O B2856392 4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine CAS No. 2197892-08-1

4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine

Cat. No.: B2856392
CAS No.: 2197892-08-1
M. Wt: 238.306
InChI Key: IFCBGIJLZBMWRH-UHFFFAOYSA-N
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Description

4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine is a chemical compound that features a fluoropyridine moiety linked to a cyclohexanamine structure

Preparation Methods

The synthesis of 4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine typically involves the following steps:

Chemical Reactions Analysis

4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in both medicinal and agricultural applications .

Comparison with Similar Compounds

4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(3-fluoropyridin-2-yl)oxy-N,N-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-16(2)10-5-7-11(8-6-10)17-13-12(14)4-3-9-15-13/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCBGIJLZBMWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)OC2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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